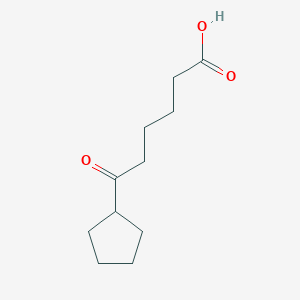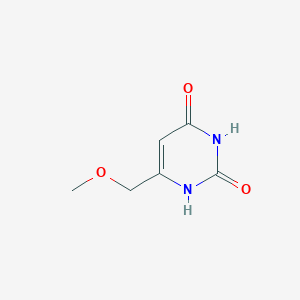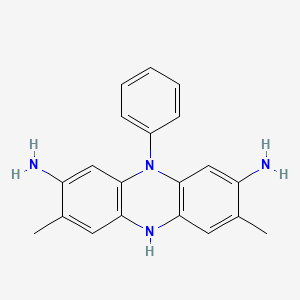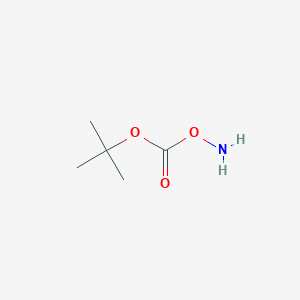
6-Cyclopentyl-6-oxohexanoic acid
説明
Synthesis Analysis
The synthesis of cyclohexenyl derivatives can involve a series of reactions including condensation and cycloadditions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene, and subsequent reduction according to Hutchins . This method demonstrates the potential pathways that could be adapted for the synthesis of 6-cyclopentyl-6-oxohexanoic acid, involving the formation of a cyclopentyl ring and the introduction of a carboxylic acid group at the appropriate position.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives can be complex, with the potential for multiple isomers. For example, the reaction of dibenzylidencyclohexanone with 6-amino-1,3-dimethyl uracil yielded monoadducts and isomeric bisadducts, with structures elucidated using 2D NMR and X-ray crystallography . These techniques could similarly be used to determine the molecular structure of 6-cyclopentyl-6-oxohexanoic acid, ensuring the correct stereochemistry and conformation of the cyclopentyl ring and the carboxylic acid chain.
Chemical Reactions Analysis
Cyclohexanone derivatives can undergo various chemical reactions. For instance, the synthesis of 4-acetylamino cyclohexene carboxylic acid derivatives involved a Diels-Alder reaction followed by several steps to introduce different functional groups . Similarly, 6-cyclopentyl-6-oxohexanoic acid could be expected to participate in reactions typical of ketones and carboxylic acids, such as reductions, oxidations, and possibly forming derivatives through reactions with amines or alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can vary widely depending on the substituents present. The cytotoxic evaluation of cyclohexanone oximes and related compounds revealed that some exhibited activity against murine mammary EMT6 cells and showed selective toxicity toward various tumor cell lines . This suggests that 6-cyclopentyl-6-oxohexanoic acid could also have interesting biological properties, which would be worth investigating. The solubility, melting point, and other physical properties would be influenced by the presence of the cyclopentyl ring and the oxo group in the molecule.
科学的研究の応用
Oxidation Processes
6-Cyclopentyl-6-oxohexanoic acid and its related compounds, such as 6-oxohexanoic acid, are significant in various oxidation processes. Atlamsani et al. (1993) discovered that 2-methylcyclohexanone is oxidized by dioxygen in the presence of specific catalysts to give 6-oxoheptanoic acid, indicating a potential route for synthesizing similar compounds (Atlamsani, Brégeault, & Ziyad, 1993). Shimizu et al. (2003) investigated an industrial process for adipic acid production, where 6-oxohexanoic acid plays a crucial role as an intermediate (Shimizu et al., 2003).
Mass Spectrometry Characterization
Kanawati et al. (2007) conducted a study on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid, providing insights into the structural analysis of these compounds (Kanawati et al., 2007).
Enzymatic Production
Yamada et al. (2017) developed an enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using a specific enzyme, indicating the biotechnological potential of these compounds (Yamada et al., 2017).
Synthesis and Chemical Reactions
Hayes and Wallace (1990) outlined a simple route to synthesize a derivative of 6-oxohexanoic acid, which is an intermediate in leukotriene synthesis (Hayes & Wallace, 1990). Claus and Schreiber (2003) investigated the ozonolytic cleavage of cyclohexene to produce compounds including methyl 6-oxohexanoate (Claus & Schreiber, 2003).
Biochemical Pathways
Donoghue and Trudgill (1975) studied the metabolism of cyclohexanol by Acinetobacter NCIB 9871, revealing the biochemical pathways involving 6-oxohexanoic acid as an intermediate in the degradation of cyclohexanol (Donoghue & Trudgill, 1975).
Industrial Applications
The study by Steinbach et al. (2011) on cyclohexane-1,2-dione hydrolase, an enzyme involved in the degradation of alicyclic compounds, highlighted the potential industrial applications of enzymes that can process compounds related to 6-oxohexanoic acid (Steinbach et al., 2011).
Catalysis
Research by Busca et al. (1993) on the ammoximation of cyclohexanone with ammonia and molecular oxygen discussed the role of 6-oxohexanoic acid and related compounds in catalytic processes (Busca et al., 1993).
特性
IUPAC Name |
6-cyclopentyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEXAZLWJSUWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476700 | |
| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-6-oxohexanoic acid | |
CAS RN |
708255-83-8 | |
| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)





![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)




![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
